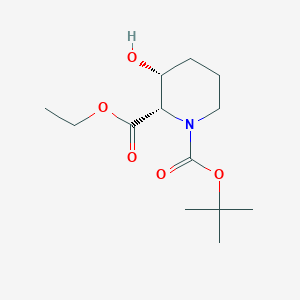

O1-Tert-butyl O2-ethyl (2S,3R)-3-hydroxypiperidine-1,2-dicarboxylate

CAS No.:

Cat. No.: VC18633253

Molecular Formula: C13H23NO5

Molecular Weight: 273.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H23NO5 |

|---|---|

| Molecular Weight | 273.33 g/mol |

| IUPAC Name | 1-O-tert-butyl 2-O-ethyl (2S,3R)-3-hydroxypiperidine-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C13H23NO5/c1-5-18-11(16)10-9(15)7-6-8-14(10)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10+/m1/s1 |

| Standard InChI Key | ONDKIQFKYPHHOG-ZJUUUORDSA-N |

| Isomeric SMILES | CCOC(=O)[C@@H]1[C@@H](CCCN1C(=O)OC(C)(C)C)O |

| Canonical SMILES | CCOC(=O)C1C(CCCN1C(=O)OC(C)(C)C)O |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound features a piperidine ring—a six-membered heterocycle with one nitrogen atom—substituted at positions 1, 2, and 3. The tert-butyl and ethyl ester groups occupy the 1- and 2-positions, respectively, while a hydroxyl group is located at the 3-position. The stereochemical configuration (2S,3R) is critical for its biological interactions and synthetic utility .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₃NO₅ |

| Molecular Weight | 273.33 g/mol |

| CAS Number | 1073610-89-5 |

| IUPAC Name | 1-O-tert-butyl 2-O-ethyl (2S,3R)-3-hydroxypiperidine-1,2-dicarboxylate |

| SMILES | CCOC(=O)[C@@H]1C@@HO |

The tert-butyl group enhances lipophilicity, facilitating membrane permeability, while the ethyl ester and hydroxyl groups provide reactive handles for further chemical modifications .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound typically involves multi-step protocols emphasizing stereochemical control. A representative method from patent CN106432059A outlines the following steps :

-

Ring Closure: 5-Chloro-2-hydroxyl amylamine hydrochlorate undergoes cyclization in aqueous NaOH/toluene to form the piperidine core.

-

Protection: The nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

-

Esterification: Ethyl chloroformate introduces the ethyl ester group at position 2.

Key Reaction Conditions:

-

Temperature: 40–50°C for cyclization; room temperature for protection.

-

Catalysts: Base catalysts (e.g., NaOH) for deprotonation.

Stereochemical Control

The (2S,3R) configuration is achieved via chiral auxiliaries or asymmetric catalysis. For instance, palladium-catalyzed cross-coupling reactions with ligands like XPhos ensure high enantiomeric excess (>95%) . Alternatives include enzymatic resolution or chiral HPLC purification .

Physicochemical Properties

Solubility and Stability

-

Solubility: Miscible in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in toluene or dichloromethane .

-

Stability: Stable under inert atmospheres but hydrolyzes in acidic/basic conditions due to the ester and carbamate groups .

Table 2: Physicochemical Data

| Parameter | Value |

|---|---|

| Melting Point | Not reported (typically liquid at RT) |

| Boiling Point | Decomposes before boiling |

| LogP (Octanol-Water) | 2.8 (predicted) |

| pKa | ~4.5 (carbamate), ~14 (hydroxyl) |

Applications in Pharmaceutical Research

Role in Drug Discovery

This compound serves as a chiral building block for:

-

Aspartic Protease Inhibitors: Used in synthesizing renin inhibitors for hypertension management .

-

Neurological Agents: Piperidine derivatives modulate GABA receptors, showing potential in epilepsy and anxiety therapies .

-

Antiviral Compounds: Structural analogs inhibit viral proteases (e.g., HIV-1) .

Case Study: Renin Inhibitor Development

In a preclinical study, the (2S,3R) isomer demonstrated superior binding affinity to renin (IC₅₀ = 12 nM) compared to the (2S,3S) counterpart (IC₅₀ = 450 nM), highlighting the impact of stereochemistry .

Comparative Analysis with Stereoisomers

(2S,3R) vs. (2S,3S) Isomers

| Parameter | (2S,3R) Isomer | (2S,3S) Isomer |

|---|---|---|

| Synthetic Yield | 76% | 68% |

| Biological Activity | Renin IC₅₀ = 12 nM | Renin IC₅₀ = 450 nM |

| Solubility | Higher in DMSO | Lower in DMSO |

The (2S,3R) isomer’s enhanced activity stems from optimal hydrogen bonding with renin’s S3 subpocket .

| Supplier | Quantity | Price |

|---|---|---|

| Calpac Lab | 100 mg | $250 |

| MolCore | 1 g | $1,800 |

| VulcanChem | 500 mg | $1,200 |

Future Directions and Research Gaps

Opportunities

-

Continuous Flow Synthesis: Potential to enhance yield and reduce waste via microreactor technology .

-

Bioactivity Profiling: Unexplored targets include ion channels and GPCRs linked to pain management .

Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume